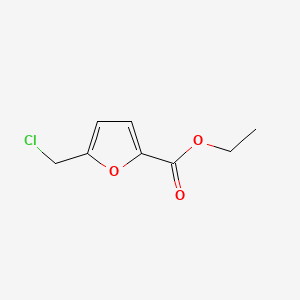

Ethyl 5-(chloromethyl)furan-2-carboxylate

Description

The exact mass of the compound Ethyl 5-(chloromethyl)-2-furoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97518. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(chloromethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBACYJRMCXLIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294638 | |

| Record name | ethyl 5-(chloromethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2528-00-9 | |

| Record name | 2528-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 5-(chloromethyl)-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(chloromethyl)-2-furancarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 5-(chloromethyl)furan-2-carboxylate" synthesis from 5-(hydroxymethyl)furoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate, a valuable intermediate in medicinal chemistry and drug development, from the readily available starting material, 5-(hydroxymethyl)furoic acid. This document provides two viable synthetic routes, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Executive Summary

The synthesis of this compound from 5-(hydroxymethyl)furoic acid is most effectively achieved through a two-step process. Two primary synthetic pathways are considered:

-

Route 1: Esterification followed by Chlorination. This route involves the initial conversion of 5-(hydroxymethyl)furoic acid to its ethyl ester, followed by the chlorination of the hydroxymethyl group. This pathway is often preferred due to the generally high yields and straightforward nature of Fischer esterification.

-

Route 2: Chlorination followed by Esterification. This alternative approach begins with the chlorination of the hydroxymethyl group of the starting carboxylic acid, followed by esterification of the resulting 5-(chloromethyl)furan-2-carboxylic acid.

This guide will focus on providing a detailed protocol for the more robust and commonly employed Route 1 .

Synthetic Workflow

The overall synthetic pathway for Route 1 is depicted below:

Figure 1: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the proposed synthetic route.

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 5-(hydroxymethyl)furoic acid | C₆H₆O₄ | 142.11 | White to off-white powder | 6338-41-6 |

| Ethyl 5-(hydroxymethyl)furan-2-carboxylate | C₈H₁₀O₄ | 170.16 | Colorless to pale yellow oil | 76448-73-2 |

| This compound | C₈H₉ClO₃ | 188.61 | Colorless oil | 2528-00-9 |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Step 1: Esterification | 5-(hydroxymethyl)furoic acid, Ethanol, H₂SO₄ (catalytic) | Ethanol | Reflux (~78) | 4-6 | 85-95 |

| Step 2: Chlorination | Ethyl 5-(hydroxymethyl)furan-2-carboxylate, Thionyl chloride | Dichloromethane | 0 to Room Temp. | 1-2 | 80-90 |

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)furan-2-carboxylate (Fischer Esterification)

This procedure outlines the acid-catalyzed esterification of 5-(hydroxymethyl)furoic acid.

Materials:

-

5-(hydroxymethyl)furoic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(hydroxymethyl)furoic acid (1.0 eq).

-

Add an excess of absolute ethanol to act as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 5-(hydroxymethyl)furan-2-carboxylate as a colorless to pale yellow oil. The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the hydroxymethyl group using thionyl chloride. An alternative, milder procedure using the Appel reaction is also presented.

Method A: Using Thionyl Chloride

Materials:

-

Ethyl 5-(hydroxymethyl)furan-2-carboxylate

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Gas trap (to neutralize HCl and SO₂ byproducts)

Procedure:

-

Dissolve Ethyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The reaction is exothermic and generates gaseous byproducts (HCl and SO₂), so it must be performed in a well-ventilated fume hood with a gas trap.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a colorless oil.[1]

Method B: Appel Reaction (Alternative)

This method provides a milder alternative to thionyl chloride and is suitable for substrates sensitive to strongly acidic conditions.

Materials:

-

Ethyl 5-(hydroxymethyl)furan-2-carboxylate

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrachloride (1.2 eq) dropwise.

-

Add a solution of Ethyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

After completion, the reaction mixture can be concentrated and the product purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Logical Relationships in Synthesis

The choice between the two primary synthetic routes can be guided by several factors, including the stability of the intermediates and the availability of reagents. The logical flow for decision-making and execution is presented below.

Figure 2: Decision-making workflow for the synthesis routes.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound from 5-(hydroxymethyl)furoic acid. The recommended two-step approach, involving Fischer esterification followed by chlorination, is a reliable and high-yielding route. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Careful execution of these procedures in a well-equipped laboratory setting is crucial for obtaining the desired product in high purity and yield.

References

An In-depth Technical Guide to Ethyl 5-(chloromethyl)furan-2-carboxylate (CAS: 2528-00-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(chloromethyl)furan-2-carboxylate, bearing the CAS number 2528-00-9, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its furan scaffold, substituted with a reactive chloromethyl group and an ethyl ester moiety, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The document also visualizes key synthetic workflows and relevant biological signaling pathways to provide a clear and concise understanding of its utility and mechanism of action.

Chemical and Physical Properties

This compound is typically a light yellow to brown clear liquid under standard conditions.[3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2528-00-9 | [3][4][5] |

| Molecular Formula | C₈H₉ClO₃ | [3][4][5] |

| Molecular Weight | 188.61 g/mol | [3][4][5] |

| Appearance | Light yellow to brown clear liquid | [3] |

| Density | 1.225 g/mL at 25 °C | [4][6] |

| Boiling Point | 115 °C at 0.015 mmHg | [4][6] |

| Refractive Index | n20/D 1.511 | [4][6] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | CCOC(=O)c1ccc(CCl)o1 | [4][5][6] |

| InChI Key | JBACYJRMCXLIQU-UHFFFAOYSA-N | [4][6] |

Spectral Data

The structural integrity of this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The characteristic chemical shifts are detailed below.

Table 2.1: ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| 7.06 | d | 3.5 | Furan H-3 | [7] |

| 6.44 | d | 3.5 | Furan H-4 | [7] |

| 4.55 | s | - | -CH₂Cl | [7] |

| 4.31 | q | 7.1 | -OCH₂CH₃ | [7] |

| 1.32 | t | 7.1 | -OCH₂CH₃ | [7] |

Table 2.2: ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 158.35 | C=O (ester) | [7] |

| 153.96 | Furan C-5 | [7] |

| 145.02 | Furan C-2 | [7] |

| 118.54 | Furan C-3 | [7] |

| 111.37 | Furan C-4 | [7] |

| 61.10 | -OCH₂CH₃ | [7] |

| 36.68 | -CH₂Cl | [7] |

| 14.26 | -OCH₂CH₃ | [7] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is the oxidation of 5-(chloromethyl)furfural (CMF) to the corresponding acid chloride, followed by esterification with ethanol.[7][8]

Caption: Synthesis workflow of this compound.

Materials:

-

5-(Chloromethyl)furfural (CMF)

-

tert-Butyl hypochlorite (t-BuOCl)

-

Anhydrous ethanol

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Silica gel for column chromatography

-

Round-bottomed flask (50 mL)

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottomed flask wrapped with aluminum foil to protect from light, combine 5-(chloromethyl)furfural (2.226 g, 15.40 mmol) and tert-butyl hypochlorite (10.5 mL, 92.7 mmol).[7]

-

Stir the mixture rapidly at room temperature for 24 hours. The reaction progresses via the formation of the intermediate 5-(chloromethyl)furan-2-carbonyl chloride.[7]

-

After 24 hours, evaporate the volatile components at room temperature under reduced pressure to obtain the crude acid chloride.[7]

-

Dissolve the crude intermediate in anhydrous ethanol (20 mL).[7]

-

Stir the resulting clear yellow solution at 50 °C for 6 hours to facilitate esterification.[7]

-

Remove the solvent by rotary evaporation.[7]

-

Purify the residue by silica gel column chromatography, eluting with a gradient of dichloromethane in hexane (1:1 to 3:1), to yield this compound as a colorless oil (yield: ~82%).[7]

Nucleophilic Substitution with a Thiol Nucleophile (Representative Protocol)

The reactive chloromethyl group is susceptible to nucleophilic substitution, which is a key reaction for synthesizing various derivatives.[1] The following is a representative protocol for the reaction with a thiol, such as an adamantyl thiol, to form a thioether derivative, a class of compounds investigated as 11β-HSD1 inhibitors.

Materials:

-

This compound

-

Adamantane-1-thiol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

TLC plates

Procedure:

-

Dissolve this compound (1.0 eq) and adamantane-1-thiol (1.1 eq) in acetone or DMF in a round-bottom flask.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the inorganic base and evaporate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired adamantyl-sulfanyl furan derivative.

Cytotoxicity Evaluation using MTT Assay (Representative Protocol)

Derivatives of this compound have shown potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the in vitro cytotoxicity of a compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

96-well cell culture plates

-

Test compound (furan derivative) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include untreated control wells (medium only) and vehicle control wells (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a CO₂ incubator.[9]

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Gently mix the contents of each well to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Applications in Drug Discovery

This compound is a key building block for the synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][5]

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, particularly in tissues like the liver and adipose tissue.[3][11] Elevated levels of cortisol are associated with metabolic disorders such as obesity and type 2 diabetes. Inhibitors of 11β-HSD1 block this conversion, thereby reducing local cortisol concentrations and offering a potential therapeutic strategy for these conditions.[3][12] Adamantyl-containing derivatives synthesized from this compound have shown potent inhibition of 11β-HSD1.

Caption: Mechanism of 11β-HSD1 action and its inhibition.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in the innate immune response.[9] Its activation by various stimuli, including pathogens and cellular stress signals, leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Derivatives of this compound with dichlorophenoxy groups have been identified as inhibitors of the NLRP3 inflammasome, highlighting their potential as anti-inflammatory agents.

Caption: Canonical activation pathway of the NLRP3 inflammasome and its inhibition.

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in tumor cells. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases (like caspase-3) that dismantle the cell. Furan-containing compounds, including derivatives of the title compound, have been shown to induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents.

Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.

Safety and Handling

This compound is considered irritating and potentially toxic.[8] It may be harmful to the skin, eyes, and respiratory tract.[8] Therefore, appropriate safety precautions must be taken during handling.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a cool, dry place in a tightly sealed container.[11] Keeping it under a nitrogen atmosphere can prevent oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is a valuable and reactive intermediate in organic and medicinal chemistry. Its straightforward synthesis from biomass-derived 5-(chloromethyl)furfural and the reactivity of its chloromethyl group provide a platform for the creation of diverse molecular architectures. The demonstrated utility of its derivatives as potent inhibitors of key biological targets like 11β-HSD1 and the NLRP3 inflammasome, as well as their ability to induce apoptosis, underscores the compound's significance for drug discovery and development. This guide provides the foundational technical information required for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl) furfural - Google Patents [patents.google.com]

- 3. What are 11β-HSD1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS 2528-00-9 [matrix-fine-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. escholarship.org [escholarship.org]

- 9. benchchem.com [benchchem.com]

- 10. MTT Assay [protocols.io]

- 11. 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors as Promis...: Ingenta Connect [ingentaconnect.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Data of Ethyl 5-(chloromethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(chloromethyl)furan-2-carboxylate (CAS No: 2528-00-9), a furan-based ester derivative.[1] The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, purity assessment, and structural elucidation of this compound in various research and development applications, including medicinal chemistry and materials science.[1]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.06 | Doublet (d) | 3.5 | 1H | Furan C3-H |

| 6.44 | Doublet (d) | 3.5 | 1H | Furan C4-H |

| 4.55 | Singlet (s) | - | 2H | -CH₂Cl |

| 4.31 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |

| 1.32 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 158.35 | C=O (Ester) |

| 153.96 | Furan C5 |

| 145.02 | Furan C2 |

| 118.54 | Furan C3 |

| 111.37 | Furan C4 |

| 61.10 | -OCH₂CH₃ |

| 36.68 | -CH₂Cl |

| 14.26 | -OCH₂CH₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[2] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 | C=O (Ester) stretch |

| Note: This represents the most characteristic peak. A full experimental spectrum was not available in the cited sources.[1] |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 188.02 | [M]⁺ | Molecular Ion (for ³⁵Cl isotope), based on a molecular weight of 188.61 g/mol .[1] |

| 190.02 | [M+2]⁺ | Isotope peak for ³⁷Cl. |

| Note: Experimental fragmentation data was not available. The molecular ion peaks are predicted based on the compound's molecular formula (C₈H₉ClO₃).[1] |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added to serve as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). The resulting solution was transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz, respectively.[2] The instrument was tuned to the appropriate frequencies, and the magnetic field was shimmed to optimize homogeneity, ensuring sharp and symmetrical peaks.

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed to generate the frequency-domain spectra. Phase and baseline corrections were applied to the spectra. The chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film. A drop of the neat liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to spread the liquid into a uniform thin layer.

-

Data Acquisition: The "sandwich" of salt plates containing the sample is mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Subsequently, the sample spectrum is recorded. The instrument is set to scan the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The final IR spectrum is generated by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide, as well as any absorptions from the salt plates themselves.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common technique. In EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Mass Analysis: The generated ions (the molecular ion and any fragments formed during ionization) are accelerated by an electric field into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector at the end of the mass analyzer records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative intensity on the y-axis.

Visualizations

The following diagram illustrates the logical workflow of the spectroscopic analysis process.

Caption: Workflow of Spectroscopic Analysis.

References

reactivity of the chloromethyl group in furan derivatives

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Furan Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast number of pharmacologically active compounds and natural products.[1] Its derivatives are integral to medicinal chemistry, finding applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a chloromethyl group onto the furan ring creates a highly versatile synthetic handle. This substituent, particularly at the 2- or 5-position, is known for its high reactivity, making chloromethyl furan derivatives valuable intermediates for the synthesis of more complex molecules in drug discovery and materials science.[3][4]

This technical guide provides a comprehensive overview of the . It covers the core principles governing its reactivity, key reaction classes, influencing factors, and detailed experimental protocols for seminal transformations.

Core Reactivity Principles

The high , such as 2-(chloromethyl)furan, stems from the ability of the adjacent furan ring to stabilize the transition state of nucleophilic substitution reactions.[5] The C-Cl bond is significantly activated towards displacement, behaving in a manner analogous to a benzylic chloride. This is due to the delocalization of the partial positive charge that develops on the methylene carbon during the reaction.

The oxygen atom in the furan ring, through its electron-donating resonance effect, stabilizes the resulting carbocation intermediate. This delocalization extends the positive charge to the 5-position of the furan ring, creating a second electrophilic site.[5] This dual reactivity is a hallmark of 2-(chloromethyl)furan chemistry and is responsible for the formation of both "normal" and "abnormal" substitution products.

Key Reaction Classes

The activated chloromethyl group readily participates in a variety of transformations, most notably nucleophilic substitution reactions.

Nucleophilic Substitution

This is the most widely exploited reaction of chloromethyl furans. They react with a broad range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. A key feature of these reactions, especially with 2-(chloromethyl)furan in protic solvents, is the frequent formation of a mixture of isomers.[5][6]

-

"Normal" Substitution (SN2-type): The nucleophile attacks the methylene carbon, directly displacing the chloride ion. This results in a 2-substituted methyl furan.

-

"Abnormal" Substitution (SN1'-type): The nucleophile attacks the electrophilic C5 position of the furan ring, followed by rearrangement of the double bonds and elimination of the chloride ion. This leads to a 2,5-disubstituted furan.[5]

The reaction with aqueous potassium cyanide is a classic example, often yielding a significant amount of the "abnormal" product, 5-cyano-2-methylfuran, alongside the "normal" 2-(cyanomethyl)furan.[5][6] The ratio of these products is highly dependent on reaction conditions, particularly the solvent.[5]

Table 1: Examples of Nucleophilic Substitution Reactions on Chloromethyl Furans

| Furan Substrate | Nucleophile | Solvent | Conditions | Product(s) & Ratio (Normal:Abnormal) | Yield (%) |

| 2-(Chloromethyl)furan | KCN | Water/Dioxane | Reflux | 2-Cyanomethylfuran : 5-Cyano-2-methylfuran (40:60) | 60-70 |

| 5-(Chloromethyl)furfural (CMF) | Methanol | Methanol | 50 °C, 1.4 h | 5-(Methoxymethyl)furfural (MMF) | 51 |

| 2-(Chloromethyl)-5-fluorothiophene | Potassium Phthalimide | DMF | 80-90 °C, 4-6 h | 2-(((5-Fluorothiophen-2-yl)methyl)isoindoline-1,3-dione) | N/A |

| 5-(Chloromethyl)furan-2-carbonyl chloride | Benzylamine | N/A | N/A | N,5-bis(chloromethyl)furan-2-carboxamide derivative | High |

| 2-(Chloromethyl)furan | Sodium Benzenesulfinate | Ethanol | Reflux | 2-(Phenylsulfonylmethyl)furan | N/A |

Data compiled from multiple sources.[6][7][8][9] Yields and ratios are representative and can vary with precise conditions.

Oxidation

The chloromethyl group itself is relatively stable to oxidation, but other functional groups on the furan ring can be selectively oxidized. A prominent example is the oxidation of 5-(chloromethyl)furfural (CMF), a key biomass-derived platform chemical.[10] The aldehyde group of CMF can be efficiently converted to a carboxylic acid or an acid chloride without affecting the chloromethyl group.[9][11]

Table 2: Oxidation Reactions of Chloromethyl Furans

| Furan Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

| 5-(Chloromethyl)furfural (CMF) | tert-Butyl hypochlorite (t-BuOCl) | Room Temp, 24 h | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | ~80 (in subsequent esterification) |

| 5-(Chloromethyl)furfural (CMF) | Pyridine N-oxide / Cu(OTf)2 | Acetonitrile, MWI, 160 °C, 5 min | 2,5-Diformylfuran (DFF) | 54 |

Formation of Organometallic Reagents

The direct formation of Grignard reagents from chloromethyl furans is challenging due to the high reactivity of the C-Cl bond, which can lead to side reactions.[13] However, strategies have been developed to overcome this. For instance, the presence of a silyl group on the furan ring has been shown to have a remarkable stabilizing effect, allowing for the successful preparation of furfuryl Grignard reagents.[13] These reagents are valuable for creating new carbon-carbon bonds.

Experimental Protocols

Protocol 1: Reaction of 2-(Chloromethyl)furan with Aqueous Potassium Cyanide

This protocol is adapted from the work of Divald et al. and demonstrates the competing nucleophilic substitution pathways.[6]

Materials:

-

2-(Chloromethyl)furan

-

Potassium cyanide (KCN)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide (e.g., 0.15 mol) in a mixture of deionized water (50 mL) and 1,4-dioxane (50 mL).

-

Addition of Substrate: Add 2-(chloromethyl)furan (e.g., 0.10 mol) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis: The resulting crude oil, a mixture of 2-(cyanomethyl)furan and 5-cyano-2-methylfuran, can be purified by fractional distillation under reduced pressure or by column chromatography. The product ratio can be determined by Gas Chromatography (GC) or 1H NMR analysis.

Protocol 2: Oxidation of 5-(Chloromethyl)furfural (CMF) to 5-(Chloromethyl)furan-2-carbonyl Chloride (CMFCC)

This protocol for the direct conversion of an aldehyde to an acid chloride is based on the work by Mascal and co-workers.[9]

Materials:

-

5-(Chloromethyl)furfural (CMF)

-

tert-Butyl hypochlorite (t-BuOCl)

-

Ethanol (for quenching and ester formation)

-

Solvents for chromatography (e.g., dichloromethane, hexane)

-

Round-bottom flask, aluminum foil

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask wrapped with aluminum foil to exclude light, combine 5-(chloromethyl)furfural (15.4 mmol) and tert-butyl hypochlorite (92.7 mmol).

-

Reaction: Stir the mixture rapidly at room temperature under air for 24 hours. The reaction directly generates the acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), in situ.

-

Derivatization for Isolation: Due to the reactivity of the acid chloride, it is typically converted to a more stable derivative for isolation and purification. Carefully add excess anhydrous ethanol (e.g., 20 mL) to the reaction mixture.

-

Ester Formation: Heat the resulting clear yellow solution at 50 °C for 6 hours to ensure complete conversion to this compound.

-

Concentration: Remove the solvent and any volatile byproducts under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane in hexane to yield the pure ester product.

Conclusion

The chloromethyl group is a powerful activating group in furan chemistry, enabling a wide array of synthetic transformations. Its reactivity, characterized by facile nucleophilic displacement and a unique propensity for "abnormal" substitution, provides chemists with a versatile tool for molecular elaboration. Understanding the underlying electronic effects and the influence of reaction conditions is crucial for controlling the outcome of these reactions. As the demand for sustainable chemical synthesis grows, the chemistry of biomass-derived chloromethyl furans, like CMF, will continue to be a vital area of research, paving the way for the development of novel pharmaceuticals, polymers, and biofuels.[14]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 617-88-9: 2-(Chloromethyl)furan | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cetjournal.it [cetjournal.it]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilicity of the Furan Ring in "Ethyl 5-(chloromethyl)furan-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the furan ring in the synthetic intermediate, Ethyl 5-(chloromethyl)furan-2-carboxylate. By examining the fundamental principles of furan chemistry and the electronic effects of its substituents, this document offers a detailed perspective on the reactivity of this compound, which is of significant interest in medicinal chemistry and drug development.[1]

Theoretical Framework: Understanding Furan's Reactivity

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom.[1] Its aromaticity arises from the delocalization of six π-electrons, which makes it an electron-rich system and thus, more susceptible to electrophilic aromatic substitution (EAS) than benzene.[2] In fact, electrophilic reactions in furan can be up to 6 x 10¹¹ times faster than in benzene.[2]

Positional Selectivity in Furan

Electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions (the α-carbons).[2] This regioselectivity is due to the greater stability of the carbocation intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C2 or C5 position allows for the delocalization of the positive charge over three resonance structures, including one where the charge is stabilized by the lone pair of the oxygen atom. In contrast, attack at the C3 or C4 positions (the β-carbons) results in a less stable intermediate with only two resonance structures.[2][3]

Caption: Stability of Intermediates in Furan Electrophilic Substitution.

Substituent Effects on the Electrophilicity of this compound

The reactivity of the furan ring in this compound is significantly influenced by its two substituents: an ethyl carboxylate group at the C2 position and a chloromethyl group at the C5 position.

-

Ethyl Carboxylate Group (-COOEt) at C2: This is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. It deactivates the furan ring towards electrophilic attack by reducing the electron density of the π-system.

-

Chloromethyl Group (-CH₂Cl) at C5: This group is weakly electron-withdrawing primarily through an inductive effect due to the electronegativity of the chlorine atom.

With both the C2 and C5 positions occupied, any potential electrophilic substitution would be directed to the C3 or C4 positions. However, the presence of two electron-withdrawing groups significantly deactivates the entire ring, making electrophilic substitution reactions on this molecule challenging compared to unsubstituted furan. The primary mode of reactivity for this compound involves nucleophilic substitution at the chloromethyl group.[1]

Caption: Substituent Effects on the Furan Ring of the Target Molecule.

Quantitative Data on Furan Electrophilicity

| Reaction | Heterocycle | Relative Rate (vs. Thiophene) | Reference |

| Trifluoroacetylation | Pyrrole | 5.3 x 10⁷ | Prof. T. Poon, The Claremont Colleges[4] |

| Furan | 1.4 x 10² | Prof. T. Poon, The Claremont Colleges[4] | |

| Thiophene | 1 | Prof. T. Poon, The Claremont Colleges[4] |

| Reaction | Catalyst | Activation Energy (kcal/mol) | Reference |

| Friedel-Crafts Acylation of Furan with Acetic Anhydride | 20% w/w Cr₀.₆₆-DTP/K-10 | 18.03 | Desai, D. S. et al., ResearchGate[5][6] |

Based on these data, it can be inferred that the activation energy for an electrophilic substitution reaction on this compound would be significantly higher than 18.03 kcal/mol due to the deactivating effects of the ethyl carboxylate and chloromethyl groups. Consequently, the reaction rate would be substantially lower than that of unsubstituted furan.

Experimental Protocols

The following protocols describe the synthesis of the title compound and an exemplary electrophilic substitution reaction on a related furan derivative.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 5-(chloromethyl)furfural (CMF).[7][8]

Materials:

-

5-(chloromethyl)furfural (CMF)

-

tert-Butyl hypochlorite

-

Anhydrous ethanol

-

1,4-Dioxane (for NMR yield determination)

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a 50 mL round-bottomed flask wrapped with aluminum foil, combine 5-(chloromethyl)furfural (2.226 g, 15.40 mmol) and tert-butyl hypochlorite (10.5 mL, 10.1 g, 92.7 mmol).[7][8]

-

Stir the mixture rapidly at room temperature under air for 24 hours.[7][8]

-

(Optional) To determine the yield of the intermediate 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), add a measured amount of 1,4-dioxane as an internal standard and analyze by ¹H NMR. The reported yield is approximately 85%.[7][8]

-

Remove the volatiles by evaporation at room temperature.[7][8]

-

Dissolve the crude CMFCC in anhydrous ethanol (20 mL).[7][8]

-

Evaporate the solvent under reduced pressure.[7]

-

Purify the residue by column chromatography on silica gel using a gradient of dichloromethane/hexane (1:1 to 3:1) to yield this compound as a colorless oil (approx. 2.390 g, 82% overall yield).[7]

Caption: Workflow for the Synthesis of the Target Molecule.

Exemplary Electrophilic Halogenation: Bromination of 2-Furancarboxylic Acid

Due to the deactivation of the furan ring in this compound, electrophilic substitution is challenging. The following protocol for the bromination of 2-furancarboxylic acid serves as a reference for the conditions that may be required, likely needing to be more forcing for the title compound.[9] The carboxylic acid group is also deactivating, directing the electrophile to the C5 position.[9]

Materials:

-

2-Furancarboxylic acid

-

Bromine

-

Carbon tetrachloride

-

Boiling water for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-furancarboxylic acid (14.0 g) in carbon tetrachloride (60 mL).[9]

-

Slowly add bromine (8 mL) to the solution.[9]

-

Stir the reaction mixture at 45-50 °C for 24 hours.[9]

-

Remove the solvent under reduced pressure to obtain a solid.[9]

-

Recrystallize the crude product from boiling water to yield pure 5-bromo-2-furancarboxylic acid.[9]

Conclusion

The electrophilicity of the furan ring in this compound is substantially diminished compared to unsubstituted furan. This is a direct consequence of the electron-withdrawing nature of the ethyl carboxylate and chloromethyl substituents located at the C2 and C5 positions, respectively. While furan itself is highly reactive towards electrophiles, the title compound is significantly deactivated, making electrophilic substitution on the furan ring a less favorable reaction pathway. The primary reactivity of this molecule is centered on nucleophilic substitution at the chloromethyl group, making it a valuable and versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1] For drug development professionals, understanding this reduced electrophilicity is crucial for predicting potential metabolic pathways and for designing synthetic routes that leverage the more reactive chloromethyl handle.

References

- 1. This compound | 2528-00-9 | Benchchem [benchchem.com]

- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

Ethyl 5-(chloromethyl)furan-2-carboxylate: A Biomass-Derived Platform Chemical for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-(chloromethyl)furan-2-carboxylate (ECMFC) is an emerging biomass-derived platform chemical with significant potential to replace petroleum-based building blocks in the synthesis of a wide array of value-added products. Derived from 5-(chloromethyl)furfural (CMF), which can be efficiently produced from lignocellulosic biomass, ECMFC offers a versatile scaffold for chemical transformations. Its reactive chloromethyl group and furan ring system make it a valuable intermediate for the production of pharmaceuticals, agrochemicals, polymers, and specialty chemicals. This technical guide provides a comprehensive overview of ECMFC, including its synthesis from biomass, key chemical reactions, detailed experimental protocols, and applications, with a particular focus on its utility in drug discovery and development.

Introduction: The Rise of a Bio-based Intermediate

The imperative for a sustainable chemical industry has driven the exploration of renewable feedstocks to produce platform chemicals. Lignocellulosic biomass, a non-food-based renewable resource, is a prime candidate for this transition. 5-(Chloromethyl)furfural (CMF) has been identified as a key platform molecule that can be produced in high yields from carbohydrates under relatively mild conditions.[1] this compound (ECMFC) is a direct derivative of CMF, inheriting its bio-based credentials and offering enhanced stability and unique reactivity for further chemical synthesis.[2] This guide serves as a technical resource for professionals interested in leveraging ECMFC in their research and development endeavors.

Synthesis of this compound (ECMFC)

The production of ECMFC is intrinsically linked to the efficient conversion of biomass to its precursor, 5-(chloromethyl)furfural (CMF).

From Biomass to 5-(Chloromethyl)furfural (CMF)

CMF is synthesized from lignocellulosic biomass, such as corn stover, through a biphasic process involving acid-catalyzed dehydration of hexose sugars and in-situ chlorination.[3][4] The use of a biphasic system, typically an aqueous acidic phase and an organic extraction phase, is crucial for achieving high yields by continuously removing the CMF from the reactive aqueous environment, thereby preventing degradation and side reactions.[5]

dot```dot graph Biomass_to_CMF { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Biomass [label="Lignocellulosic Biomass\n(e.g., Corn Stover)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hexoses [label="Hexose Sugars\n(e.g., Glucose)", fillcolor="#F1F3F4", fontcolor="#202124"]; HMF [label="5-(Hydroxymethyl)furfural\n(HMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; CMF [label="5-(Chloromethyl)furfural\n(CMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Biomass -> Hexoses [label="Acid Hydrolysis"]; Hexoses -> HMF [label="Dehydration\n(Acid Catalyst, e.g., HCl)"]; HMF -> CMF [label="Chlorination\n(HCl)"]; }

Figure 3: Key chemical transformations of this compound (ECMFC).

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group is a good leaving group, making it susceptible to attack by a wide range of nucleophiles.

Table 4: Examples of Nucleophilic Substitution Reactions with ECMFC

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Phenol (4-bromo-2-chlorophenol) | K₂CO₃, Acetone, Reflux | Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate | 69 | |

| Benzylamine | Benzylamine, 50 °C, 24 h | Ethyl 5-((benzylamino)methyl)furan-2-carboxylate | 82 | |

| Ethanol | Ethanol, 150 °C, 7 h (sealed vessel) | Ethyl 5-(ethoxymethyl)furan-2-carboxylate | 96 |

Hydrogenolysis

The carbon-chlorine bond in ECMFC can be cleaved by catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reaction yields ethyl 5-methylfuroate, a compound with potential applications as a biofuel oxygenate.

[2]### 5. Applications in Drug Discovery and Development

The furan-2-carboxylate scaffold is a privileged structure in medicinal chemistry, and ECMFC provides a versatile entry point for the synthesis of novel bioactive molecules. D[6]erivatives of furan-2-carboxylic acid have demonstrated a broad spectrum of pharmacological activities.

[7][8]#### 5.1. Anticancer Activity

Several studies have reported the anticancer properties of furan-2-carboxylate derivatives. These compounds can induce apoptosis in various cancer cell lines. F[6]or instance, novel carbamothioyl-furan-2-carboxamide derivatives synthesized from furan-2-carboxylic acid have shown significant anticancer activity against hepatocellular carcinoma (HepG2 and Huh-7) and breast cancer (MCF-7) cell lines. A[9]nother study on new ((furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives also revealed high anticancer activities against human liver carcinoma cells (HepG-2).

[7][10]#### 5.2. Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. ECMFC has demonstrated superior antimicrobial properties compared to its methyl and bromo analogs. T[11]he chloromethyl group is believed to act as an alkylating agent, disrupting essential biological processes in microorganisms. F[11]uran-2-carboxamide derivatives have shown significant antibacterial and antifungal activities.

[9][12]### 6. Experimental Protocols

Synthesis of 5-(Chloromethyl)furfural (CMF) from Corn Stover

Materials:

-

Hand-harvested corn stover

-

Concentrated hydrochloric acid (HCl)

-

1,2-Dichloroethane (DCE)

Procedure: 1[3]. In a 1 L hydrolysis reactor, add corn stover at a solid loading of 10% (w/v) to a biphasic system of concentrated HCl and 1,2-dichloroethane (DCE). 2. Heat the mixture to 100 °C and stir for 1 hour. 3. After the reaction, cool the mixture to room temperature and separate the organic phase. 4. The CMF product is in the DCE phase. The yield can be determined by analytical methods such as HPLC. A yield of approximately 63% can be expected.

Synthesis of this compound (ECMFC) from CMF

Materials: *[2] 5-(Chloromethyl)furfural (CMF)

-

tert-Butyl hypochlorite (t-BuOCl)

-

Anhydrous ethanol

Procedure: 1[2]. In a round-bottomed flask wrapped with aluminum foil, add 5-(chloromethyl)furfural (15.40 mmol) and tert-butyl hypochlorite (92.7 mmol). 2. Stir the mixture rapidly at room temperature under air for 24 hours. 3. After 24 hours, evaporate the volatiles at room temperature to obtain crude 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). 4. Dissolve the crude CMFCC in anhydrous ethanol (20 mL). 5. Stir the clear yellow solution at 50 °C for 6 hours. 6. Evaporate the solvent and purify the residue by column chromatography (CH₂Cl₂/hexane gradient) to obtain this compound as a colorless oil. An isolated yield of approximately 82% can be expected.

Synthesis of Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate

Materials: *[11] this compound (ECMFC)

-

4-bromo-2-chlorophenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure: 1[11]. To a solution of this compound in acetone, add 4-bromo-2-chlorophenol and potassium carbonate. 2. Reflux the reaction mixture for an appropriate time (monitor by TLC). 3. After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. 4. Evaporate the solvent from the filtrate under reduced pressure. 5. Purify the crude product by column chromatography to obtain the desired ether derivative. A yield of 69% has been reported for this reaction.

Conclusion and Future Outlook

This compound stands out as a promising biomass-derived platform chemical with significant potential to contribute to a more sustainable chemical industry. Its straightforward synthesis from CMF, a readily accessible bio-based intermediate, and its versatile reactivity make it an attractive building block for a wide range of applications. The demonstrated utility of its derivatives in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, highlights its importance for the pharmaceutical sector.

Future research should focus on optimizing the production of CMF from diverse and non-food biomass feedstocks to further enhance the economic viability of the entire value chain. Additionally, exploring the full scope of chemical transformations of ECMFC will undoubtedly lead to the discovery of new materials and bioactive molecules with unique properties. As the demand for sustainable and bio-based products continues to grow, this compound is well-positioned to become a key player in the bio-based economy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 2528-00-9 | Benchchem [benchchem.com]

- 12. Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives | Bentham Science [eurekaselect.com]

Stability and Storage of Ethyl 5-(chloromethyl)furan-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for Ethyl 5-(chloromethyl)furan-2-carboxylate. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and use of this compound, ensuring its integrity for research and development activities.

Overview and Physicochemical Properties

This compound is a furan derivative with a molecular formula of C₈H₉ClO₃. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. An understanding of its stability is crucial for its effective application and for the interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow transparent liquid |

| Molecular Weight | 188.61 g/mol |

| Boiling Point | 115°C @ 0.02 mmHg |

| Flash Point | > 113°C |

Stability Profile

Thermal Stability

This compound is reported to have high thermal stability, as indicated by its high boiling and flash points. However, prolonged exposure to high temperatures can lead to degradation. A study has shown that while the compound is stable in ethanol at 50°C for several hours, forced substitution of the chloromethyl group can occur at significantly elevated temperatures (150°C).

Photostability

As a general recommendation, this compound should be kept in a dark place, suggesting potential sensitivity to light. Furan rings, in general, can be susceptible to photo-oxidation. Although specific photostability studies for this compound are not publicly available, it is best practice to protect it from light to prevent potential degradation.

Chemical Stability and Reactivity

The chloromethyl group imparts a degree of reactivity to the molecule, making it susceptible to nucleophilic substitution. However, it has been noted to be more stable towards ethanolysis compared to the related compound 5-(chloromethyl)furfural (CMF). This suggests a degree of stability under mildly nucleophilic conditions at ambient temperatures. The compound should be stored in a dry environment, as moisture could potentially lead to hydrolysis over time.

Table 2: Summary of Stability Information for this compound

| Condition | Stability | Notes |

| Temperature | High thermal stability under normal conditions. | Degradation can be forced at very high temperatures (e.g., 150°C in ethanol). |

| Light | Recommended to be stored in the dark. | Potential for photodegradation, a common characteristic of furan-containing compounds. |

| Moisture | Recommended to be sealed in a dry environment. | The ester and chloromethyl groups could be susceptible to hydrolysis. |

| pH | No specific data available. | Extremes of pH are likely to promote hydrolysis of the ester and/or substitution of the chloride. |

| Oxidation | No specific data available. | Furan rings can be susceptible to oxidation. |

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on available data.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature. | The compound exhibits high thermal stability at ambient temperatures. |

| Light | Keep in a dark place. | To prevent potential photodegradation. Use of amber vials or storage in a light-proof container is advised. |

| Atmosphere | Sealed in dry conditions. | To protect from moisture which could cause hydrolysis. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent both hydrolysis and potential oxidation. |

| Container | Tightly sealed, appropriate chemical-resistant container. | To prevent contamination and exposure to atmospheric moisture. |

Experimental Protocols

While specific, validated stability-indicating assays for this compound are not detailed in the literature, a general experimental protocol for assessing photostability, based on the ICH Q1B guideline, is provided below. This can be adapted to evaluate the impact of light on the compound.

General Photostability Testing Protocol

Objective: To evaluate the photostability of this compound by exposing it to a standardized light source and assessing for degradation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Dispense the solution into clear and light-protective (e.g., amber) quartz or borosilicate glass containers.

-

A sample of the solid compound should also be placed in a suitable transparent container.

-

Prepare "dark" control samples by wrapping identical containers in aluminum foil.

-

-

Light Exposure:

-

Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).

-

The exposure should be for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

The temperature within the chamber should be monitored and controlled.

-

-

Sample Analysis:

-

At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

-

Analyze the samples using a validated stability-indicating HPLC method with a UV detector. The method should be capable of separating the parent compound from any potential degradation products.

-

Assess for changes in appearance, clarity of the solution, and the formation of any degradation products.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed samples to that in the dark control samples.

-

-

Data Interpretation:

-

Significant degradation in the light-exposed samples compared to the dark controls would indicate photosensitivity.

-

The results will help in determining the need for light-protective packaging and handling procedures.

-

Logical Relationships in Stability

The stability of this compound is a function of its storage environment. The following diagram illustrates the key relationships between storage conditions and the preservation of the compound's integrity.

Caption: Factors influencing the stability of this compound.

Handling and Safety

This compound is described as an irritant and toxic compound. It may be harmful to the skin, eyes, and respiratory tract. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

While this compound exhibits good thermal stability, its potential sensitivity to light and moisture necessitates careful storage and handling. Adherence to the recommended storage conditions—room temperature, in a dark and dry environment, and under an inert atmosphere for long-term storage—is critical to maintaining its purity and integrity for research and development purposes. Further quantitative stability studies would be beneficial to fully elucidate its degradation kinetics and pathways under various stress conditions.

Solubility Profile of Ethyl 5-(chloromethyl)furan-2-carboxylate: An In-depth Technical Guide for Researchers

For immediate release

This technical guide addresses the solubility of Ethyl 5-(chloromethyl)furan-2-carboxylate in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. This document provides a comprehensive overview of the available data, a detailed experimental protocol for solubility determination, and a logical framework for solvent selection.

Introduction to this compound

This compound is a furan-based organic compound with the molecular formula C₈H₉ClO₃. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications. The presence of a reactive chloromethyl group and an ethyl ester moiety on the furan ring allows for a variety of chemical transformations. Understanding its solubility in different organic solvents is paramount for designing, optimizing, and scaling up synthetic routes, as well as for developing purification and formulation strategies.

Literature Review of Solubility Data

A comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. While physical properties such as density (approximately 1.225 g/mL at 25°C), boiling point (115°C at 0.015 mmHg), and refractive index are documented, specific solubility values (e.g., in g/100 mL or mol/L) in common organic solvents have not been formally published.

However, qualitative solubility can be inferred from various synthetic procedures and purification methods described in the literature. The compound is consistently handled in solution, indicating good solubility in a range of common organic solvents. This information is summarized in the table below.

| Solvent Class | Specific Solvents Mentioned in Literature | Implied Solubility | Application Context |

| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Column Chromatography |

| Ethers | Diethyl Ether, 1,4-Dioxane | Likely Soluble | Reaction/Work-up |

| Esters | Ethyl Acetate | Soluble | Column Chromatography |

| Alcohols | Ethanol | Soluble | Reaction Solvent[1] |

| Hydrocarbons | Hexane, Petroleum Ether | Soluble | Column Chromatography |

| Aprotic Polar | N,N-Dimethylformamide (DMF), Acetonitrile | Likely Soluble | Reaction Solvents for similar compounds |

| Aqueous | Water | Insoluble | Inferred from organic synthesis work-up |

This table is based on qualitative information inferred from experimental procedures in the cited literature and does not represent quantitative measurements.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of published data, researchers will need to determine the solubility of this compound experimentally. The following is a detailed, generalized protocol based on the static equilibrium method, which is a reliable and widely used technique for solid and liquid solutes.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer or temperature probe

-

Glass vials with airtight seals (e.g., screw caps with PTFE liners)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that equilibrium with the solid/liquid phase is achieved.

-

Dispense a precise volume or weight of the chosen organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4-6 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Record the exact volume of the filtrate and dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be generated using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Repeat this procedure for each solvent and at different temperatures as required.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for solubility studies and solvent selection.

References

In-Depth Technical Guide: Hazards and Safety Precautions for Ethyl 5-(chloromethyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of Ethyl 5-(chloromethyl)furan-2-carboxylate (CAS No. 2528-00-9). This compound is a valuable intermediate in various chemical syntheses, including the development of pharmaceutical agents and organic metal framework materials. Adherence to strict safety protocols is crucial when working with this substance to mitigate potential risks.

Hazard Identification and Classification

This compound is classified as an irritant and is potentially toxic. Direct contact can be harmful to the skin, eyes, and respiratory tract. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard and precautionary statements based on available data.

Table 1: GHS Hazard and Precautionary Statements [1]

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉ClO₃ |

| Molecular Weight | 188.61 g/mol |

| Appearance | Yellow, transparent liquid or solid |

| Density | 1.225 g/mL at 25°C |

| Boiling Point | 115°C at 0.015 mmHg |

| Flash Point | >110°C (>230°F) |

| Refractive Index | n20/D 1.511 |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: A respirator should be used if working in a poorly ventilated area or if there is a risk of generating aerosols.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage

-

Store in a tightly sealed container in a dry, dark, and well-ventilated place at room temperature.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

-

After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.1.

-